7-tert-butyl-20-phenyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
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Overview
Description
11-tert-butyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound with the molecular formula C27H25N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-tert-butyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these synthetic routes include various alkylating agents, oxidizing agents, and catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line .
Chemical Reactions Analysis
Types of Reactions
11-tert-butyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
11-tert-butyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 11-tert-butyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 11-tert-butyl-5-(4-fluorophenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
Uniqueness
What sets 11-tert-butyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one apart from similar compounds is its specific tert-butyl and phenyl substitutions, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent or a material with unique properties .
Properties
CAS No. |
379244-22-1 |
---|---|
Molecular Formula |
C27H25N3OS |
Molecular Weight |
439.6g/mol |
IUPAC Name |
7-tert-butyl-20-phenyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
InChI |
InChI=1S/C27H25N3OS/c1-27(2,3)17-13-14-20-21(15-17)32-25-22(20)26(31)30-24(28-25)19-12-8-7-11-18(19)23(29-30)16-9-5-4-6-10-16/h4-12,17H,13-15H2,1-3H3 |
InChI Key |
TUUQFPCRWRNDLH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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